Ethyl 2-iminotetrahydrofuran-3-carboxylate
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Overview
Description
Ethyl 2-iminotetrahydrofuran-3-carboxylate is a heterocyclic compound with a unique structure that includes an imine group and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-iminotetrahydrofuran-3-carboxylate typically involves the reaction of ethyl 2-oxo-tetrahydrofuran-3-carboxylate with an appropriate amine under mild conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is isolated through standard purification techniques like recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-iminotetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxime or nitrile derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Scientific Research Applications
Ethyl 2-iminotetrahydrofuran-3-carboxylate has been explored for various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-iminotetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the tetrahydrofuran ring can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Ethyl 2-iminotetrahydrofuran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-aminotetrahydrofuran-3-carboxylate: Differing by the presence of an amino group instead of an imine group.
Ethyl 2-iminotetrahydropyran-3-carboxylate: Differing by the presence of a tetrahydropyran ring instead of a tetrahydrofuran ring.
Uniqueness: The presence of both the imine group and the tetrahydrofuran ring in this compound imparts unique chemical properties, making it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C7H11NO3 |
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Molecular Weight |
157.17 g/mol |
IUPAC Name |
ethyl 2-iminooxolane-3-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-2-10-7(9)5-3-4-11-6(5)8/h5,8H,2-4H2,1H3 |
InChI Key |
MOPDCAVSZMIHEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCOC1=N |
Origin of Product |
United States |
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